2-((1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

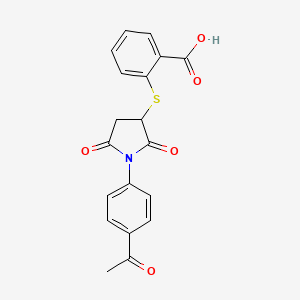

1.1 Structure and Properties of 2-((1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic Acid The compound this compound features a benzoic acid core linked via a thioether bond to a 2,5-dioxopyrrolidin-3-yl moiety. The pyrrolidinone ring is substituted at the 1-position with a 4-acetylphenyl group, introducing an electron-withdrawing acetyl (-COCH₃) substituent.

Properties

IUPAC Name |

2-[1-(4-acetylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5S/c1-11(21)12-6-8-13(9-7-12)20-17(22)10-16(18(20)23)26-15-5-3-2-4-14(15)19(24)25/h2-9,16H,10H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTWKMJCVNVCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the acetylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the thiolation of the benzoic acid derivative to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring or the acetylphenyl group, potentially forming alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 2-((1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of thiazolidine and pyrrolidine moieties has been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that derivatives of dioxopyrrolidine compounds showed promising results in inhibiting prostate cancer cell proliferation, suggesting that similar compounds could enhance therapeutic strategies against malignancies .

Acetylcholinesterase Inhibition

The compound's structural elements are conducive to interactions with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Inhibitors of AChE can potentially restore acetylcholine levels, thus improving cognitive function.

Case Study : A recent investigation into coumarin-based heterocycles revealed that modifications to the dioxopyrrolidine core can lead to increased AChE inhibitory activity, with some derivatives achieving IC50 values in the low micromolar range . This suggests that this compound may serve as a lead compound for further development.

Synthetic Utility

The synthetic versatility of the dioxopyrrolidine framework allows for the derivation of a wide array of bioactive compounds. The ability to modify the phenolic and thiazolidine components facilitates the design of targeted therapies.

Synthesis Overview :

The synthesis typically involves multi-step reactions starting from commercially available precursors, employing techniques such as:

- Nucleophilic substitutions

- Condensation reactions

- Cyclization processes

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications include:

- Varying substituents on the aromatic ring

- Altering the dioxopyrrolidine substituents

These changes can significantly influence potency and selectivity against target enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-((1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-acetylphenyl group in the target compound is strongly electron-withdrawing, likely lowering the pKa of the benzoic acid moiety compared to the phenyl analog (enhanced acidity) . In contrast, the 2-(methylthio)phenyl substituent () introduces a sulfur atom with moderate electron-donating effects, resulting in a higher pKa (3.39) .

Pharmacological Implications

- The phenyl-substituted analog () is commercially available, suggesting utility in early-stage drug discovery .

- The methylthio-substituted analog () exhibits a higher molecular weight (373.45 g/mol) and predicted boiling point (644.9°C), indicating enhanced thermal stability .

- The target compound’s acetyl group could improve binding specificity to enzymes (e.g., cyclooxygenase or proteases) by forming hydrogen bonds with active-site residues, as seen in structurally related compounds from patents (e.g., EP00342850, WO92/14706) .

2.4 Patent-Based Analogs

Compounds disclosed in EP00342850 and WO92/14706 () feature cyclopentyl, cyclohexane, or methoxyethoxy substituents, highlighting structural diversity in this class. For example:

- N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)...propanoic acid (WO92/14706) includes a bulky t-butoxycarbonyl group, which may enhance proteolytic stability .

- 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid (EP00361365) replaces the thioether with a mercaptomethyl group, altering redox reactivity .

Biological Activity

2-((1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula: C₁₈H₁₉N₃O₄S

- Molecular Weight: 357.42 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:

-

Protein Degradation Pathways :

- Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts. This suggests that compounds like this compound may modulate these pathways to promote cellular homeostasis and longevity .

- Enzyme Inhibition :

- Antioxidant Activity :

In Vitro Studies

In vitro evaluations have demonstrated the following activities:

- Cytotoxicity : At concentrations up to 10 μg/mL, no significant cytotoxic effects were observed in human foreskin fibroblasts, indicating a favorable safety profile for further testing .

- Proteasomal Activity : The compound was shown to enhance proteasomal chymotrypsin-like activity (CT-L), which is crucial for protein degradation and cellular regulation .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.